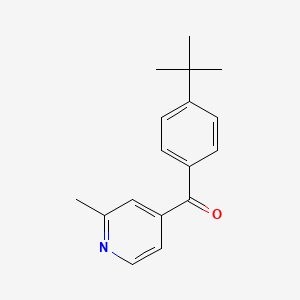

4-(4-tert-Butylbenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-11-14(9-10-18-12)16(19)13-5-7-15(8-6-13)17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLYKFGBYSCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184953 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-43-2 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylbenzoyl)-2-methylpyridine typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

4-(4-tert-Butylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Insights :

- Substituent Position : Moving the tert-butylbenzoyl group from the 2- to 4-position on pyridine (as in 2-(4-tert-butylbenzoyl)pyridine vs. the target compound) may alter molecular geometry, affecting binding interactions in catalytic or biological systems .

- Polarity Differences : Fluorobenzyl-substituted analogs (e.g., compounds 4d and 4f) exhibit higher MAO-B inhibition (e.g., 4f: >60% inhibition) compared to 2-methylpyridine derivatives (e.g., 4g–4i: <30% inhibition), attributed to the lower polarity of fluorobenzyl groups enhancing membrane penetration .

MAO-B Inhibition :

- Fluorobenzyl Derivatives : Compound 4f (fluorobenzyl-substituted) shows >60% MAO-B inhibition due to optimal lipophilicity and electronic effects.

- 2-Methylpyridine Derivatives : Compounds 4g–4i (2-methylpyridine-substituted) exhibit <30% inhibition, likely due to higher polarity reducing bioavailability .

Coordination Chemistry :

- 4,4′-Di-tert-butyl-2,2′-bipyridine : Used as a ligand in metal complexes for catalysis and water oxidation, highlighting the role of tert-butyl groups in stabilizing metal-ligand interactions . The target compound’s tert-butylbenzoyl group may similarly enhance stability in coordination complexes.

Physicochemical Properties

Key Insights :

Biological Activity

4-(4-tert-Butylbenzoyl)-2-methylpyridine is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a tert-butyl group and a benzoyl moiety, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C16H19NO

- CAS Number : 1187169-43-2

- Molecular Weight : 255.33 g/mol

Target Interactions

Research indicates that compounds similar to this compound may target bacterial cell division proteins such as FtsZ, which is crucial for bacterial cytokinesis. The compound likely interacts through nucleophilic substitution reactions, disrupting normal bacterial functions and inhibiting growth.

Biochemical Pathways

The compound may interfere with several biochemical pathways:

- Cell Division Inhibition : By targeting FtsZ, it could inhibit the formation of the bacterial septum.

- Enzyme Interaction : It has been observed to interact with enzymes involved in oxidative decarboxylation and hydroxylation reactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further research in the development of new antibiotics.

Anticancer Potential

The compound's structural characteristics may also lend it anticancer properties. Similar pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, compounds structurally related to this compound were tested for their effects on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting potential as an anticancer agent.

- Animal Model Research : Dosage effects were evaluated in animal models where lower doses exhibited beneficial effects on metabolic pathways while higher doses resulted in toxicity. This highlights the importance of dosage in therapeutic applications.

- Biochemical Analysis : The compound's interaction with specific enzymes was analyzed using kinetic studies, revealing that it acts as a competitive inhibitor in certain biochemical reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-4-benzoylpyridine | Structure | Moderate antimicrobial activity |

| 4-(2-Methylbenzoyl)pyridine | Structure | Anticancer properties |

| 2-Methyl-4-(4-methylbenzoyl)pyridine | Structure | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for 4-(4-tert-Butylbenzoyl)-2-methylpyridine, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions . For example:

- Acylation : React 2-methylpyridine with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions .

- Cross-coupling : Palladium-catalyzed coupling between halogenated pyridines and tert-butylbenzene derivatives (e.g., Suzuki-Miyaura reaction) . Optimization : Key parameters include catalyst loading (1–5 mol%), solvent choice (e.g., DMF for polar intermediates), and inert atmospheres to prevent oxidation. Yields >70% are achievable with rigorous exclusion of moisture .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 1–5 mol% | Higher loading increases cost but improves efficiency |

| Temperature | 80–120°C | Elevated temps accelerate coupling but risk decomposition |

| Reaction Time | 12–24 hrs | Prolonged time may improve conversion |

Q. How is this compound characterized post-synthesis?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and tert-butyl protons (δ 1.3 ppm) confirm substitution patterns .

- IR : C=O stretch (~1680 cm⁻¹) verifies benzoyl group presence .

Q. What are common impurities in synthesized this compound, and how are they resolved?

- Byproducts : Unreacted starting materials (e.g., 2-methylpyridine) or over-acylated derivatives.

- Resolution :

- Recrystallization : Use ethanol/water mixtures to isolate the product .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) separates polar impurities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing benzoyl group deactivates the pyridine ring, reducing nucleophilicity at the 4-position. However, the tert-butyl group provides steric hindrance, directing electrophilic attacks to the 2-methylpyridine moiety. Computational studies (DFT) show:

- HOMO-LUMO Gaps : Lower LUMO energy (-1.8 eV) at the benzoyl group favors nucleophilic aromatic substitution .

- Reactivity Trends : Electron-rich aryl partners (e.g., p-methoxyphenylboronic acid) enhance Suzuki-Miyaura coupling efficiency .

Q. What strategies improve reaction yields in large-scale synthesis?

- Continuous Flow Systems : Reduce reaction time (2–4 hrs vs. 24 hrs batch) and improve heat dissipation .

- Catalyst Recycling : Immobilized palladium on carbon (Pd/C) allows reuse for 3–5 cycles without significant activity loss .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can computational modeling predict biological interactions of this compound?

- Docking Studies : The compound’s carbonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase).

- MD Simulations : Predict binding stability (RMSD <2 Å over 100 ns) and pharmacokinetics (logP = 3.2 suggests moderate blood-brain barrier penetration) .

| Parameter | Value | Relevance |

|---|---|---|

| logP | 3.2 | Lipophilicity for membrane permeability |

| Polar Surface Area | 45 Ų | Solubility and bioavailability |

| pKa | 4.1 (pyridine N) | Protonation state at physiological pH |

Methodological Considerations

Q. How to address contradictions in reported synthetic routes (e.g., palladium vs. Lewis acid catalysts)?

- Context-Dependent Selection :

- Pd Catalysts : Preferred for aryl-aryl bonds but require stringent anhydrous conditions .

- Lewis Acids (AlCl₃) : Cost-effective for small-scale acylation but generate acidic waste .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.